12-Oxo-ltb4
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Overview
Description
12-oxo-leukotriene B4 is a metabolite of leukotriene B4, which is derived from arachidonic acid through the lipoxygenase pathway. This compound plays a crucial role in the metabolism of leukotriene B4 and is involved in inflammatory reactions. It stimulates calcium levels in human neutrophils and induces their migration .
Mechanism of Action
Target of Action
The primary target of 12-oxo Leukotriene B4 (12-Oxo-LTB4) is human neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of inflammation, where they perform functions such as phagocytosis, degranulation, and the release of leukotrienes .
Mode of Action
This compound interacts with its target, human neutrophils, by stimulating calcium levels and inducing migration . The compound has an EC50 of 33 nM for stimulating calcium levels and an EC50 of 170 nM for inducing migration . This suggests that this compound has a potent effect on neutrophil function, contributing to the inflammatory response.
Biochemical Pathways
This compound is an intermediate in the lipoxygenase-catalyzed pathway of Arachidonic acid metabolism . It plays a crucial role in Leukotriene B4 metabolism, which is involved in inflammation reactions . The compound is formed via the LTB4 12-hydroxydehydrogenase pathway .
Result of Action
The action of this compound results in a number of effects at the molecular and cellular level. It stimulates calcium levels in human neutrophils, which is a critical step in the activation of these cells . Additionally, this compound induces the migration of neutrophils , contributing to their accumulation at sites of inflammation. This can result in an enhanced inflammatory response.
Biochemical Analysis
Biochemical Properties
12-oxo Leukotriene B4 interacts with several enzymes, proteins, and other biomolecules. It is an initial metabolite of LTB4 formed via the LTB4 12-hydroxydehydrogenase pathway . This metabolite is rapidly converted to 10,11-dihydro-12-oxo-LTB4, followed by reduction of the 12-oxo group to give 10,11-dihydro-LTB4 .
Cellular Effects
12-oxo Leukotriene B4 has significant effects on various types of cells and cellular processes. It stimulates calcium levels in human neutrophils with an EC50 of 33 nM . It also induces migration of neutrophils with an EC50 of 170 nM . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 12-oxo Leukotriene B4 exerts its effects through binding interactions with biomolecules and changes in gene expression. It is less potent than LTB4 at stimulating Ca 2+ mobilization in human neutrophils and at stimulating neutrophil migration .
Metabolic Pathways
12-oxo Leukotriene B4 is involved in the metabolic pathways of Leukotriene B4 . It interacts with enzymes such as 5-lipoxygenase and 12-hydroxydehydrogenase, which are crucial in the metabolism of Leukotriene B4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
12-oxo-leukotriene B4 is synthesized through the metabolism of leukotriene B4 by the enzyme leukotriene B4 12-hydroxydehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group at the 12th position of leukotriene B4 to form 12-oxo-leukotriene B4 .
Industrial Production Methods
The industrial production of 12-oxo-leukotriene B4 involves the use of leukotriene B4 as a starting material, which is then subjected to enzymatic oxidation using leukotriene B4 12-hydroxydehydrogenase. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of leukotriene B4 to 12-oxo-leukotriene B4 .
Chemical Reactions Analysis
Types of Reactions
12-oxo-leukotriene B4 undergoes various chemical reactions, including:
Reduction: It can be reduced to 10,11-dihydro-12-oxo-leukotriene B4.
Oxidation: It can be further oxidized to form other metabolites.
Substitution: It can form glutathione conjugates through substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents such as sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Glutathione is commonly used for substitution reactions.
Major Products Formed
10,11-dihydro-12-oxo-leukotriene B4: Formed through reduction.
Glutathione conjugates: Formed through substitution reactions.
Scientific Research Applications
12-oxo-leukotriene B4 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other leukotriene metabolites.
Biology: It is studied for its role in inflammatory responses and neutrophil migration.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the production of leukotriene-related compounds for research and pharmaceutical purposes
Comparison with Similar Compounds
Similar Compounds
Leukotriene B4: The parent compound from which 12-oxo-leukotriene B4 is derived.
10,11-dihydro-12-oxo-leukotriene B4: A reduced form of 12-oxo-leukotriene B4.
12-hydroxy-leukotriene B4: Another metabolite of leukotriene B4.
Uniqueness
12-oxo-leukotriene B4 is unique due to its specific role in the metabolism of leukotriene B4 and its involvement in inflammatory responses. Unlike its parent compound, leukotriene B4, 12-oxo-leukotriene B4 has a reduced potency in stimulating calcium mobilization and neutrophil migration, making it a valuable tool for studying the regulation of inflammatory processes .
Properties
CAS No. |
136696-10-1 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t19-/m1/s1 |
InChI Key |
SJVWVCVZWMJXOK-GIUDXHRWSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(=O)/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
SMILES |
CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |
Appearance |
Assay:≥90%A solution in acetonitrile |
physical_description |
Solid |
Synonyms |
12-oxo-LTB4 12-oxoleukotriene B4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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